molecular formula C11H15NO B182630 N-(2-methylphenyl)butanamide CAS No. 33913-15-4

N-(2-methylphenyl)butanamide

Cat. No.: B182630
CAS No.: 33913-15-4
M. Wt: 177.24 g/mol
InChI Key: CTKWAPPTXSVBQK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)butanamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33913-15-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-methylphenyl)butanamide

InChI

InChI=1S/C11H15NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13)

InChI Key

CTKWAPPTXSVBQK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for preparing methyl N-butyryl-4-amino-3-methyl-benzoate, comprising a first step of reacting o-toluidine with butyryl chloride to give N-butyryl-2-methylaniline, a second step of brominating the N-butyryl-2-methylaniline to give N-(4-bromo-2-methylphenyl)butanamide and a third step of converting the N-(4-bromo-2-methylphenyl)butanamide by reaction with carbon monoxide and methanol in the presence of a palladium catalyst to give methyl N-butyryl-4-amino-3-methylbenzoate.
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Synthesis routes and methods II

Procedure details

1128.6 g of o-toluidine were initially charged in 500 ml of toluene and heated to 90° C. 134.3 g of butyryl chloride were added dropwise within 2 hours. After completed addition, the mixture was heated to reflux and stirring continued at this temperature until the end of gas formation. The mixture was cooled to 70° C., 12 ml of methanol were added and stirring was continued for an hour. To remove the methanol, the mixture was heated and 70 ml were distilled off. 300 ml of toluene were then distilled off and 400 ml of cyclohexane were added. The mixture was cooled to 10° C. and filtration gave 199.5 g (92% yield) of the product in 98% purity after drying.
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12 mL
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Yield
92%

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